molecular formula C18H19ClF3N3O2S B3591302 2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE

2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3591302
M. Wt: 433.9 g/mol
InChI Key: WCDWEXKDXFDUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrimidinyl group, a trifluoromethyl group, and a chloromethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrimidinyl ring, introduction of the tert-butyl and trifluoromethyl groups, and subsequent coupling with the chloromethoxyphenyl acetamide. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3O2S/c1-17(2,3)13-8-14(18(20,21)22)25-16(24-13)28-9-15(26)23-11-7-10(19)5-6-12(11)27-4/h5-8H,9H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDWEXKDXFDUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE

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